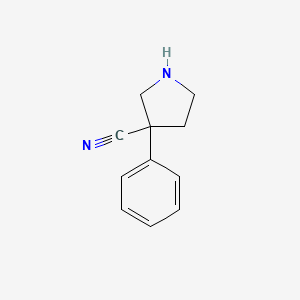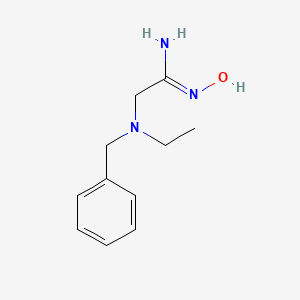![molecular formula C13H13ClN2O3S B13363238 (2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13363238.png)
(2E)-3-{4-chloro-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid: is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a propenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with propionyl chloride to form the propionylamino derivative.
Thioamide Formation: The propionylamino derivative reacts with thiourea to form the carbothioylamino group.
Aldol Condensation: Finally, the compound undergoes aldol condensation with cinnamic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in a polar solvent like ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory or anticancer agent due to its ability to modulate specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(4-chloro-3-{[(acetylamino)carbothioyl]amino}phenyl)-2-propenoic acid
- (2E)-3-(4-chloro-3-{[(butyryl-amino)carbothioyl]amino}phenyl)-2-propenoic acid
- (2E)-3-(4-chloro-3-{[(benzoylamino)carbothioyl]amino}phenyl)-2-propenoic acid
Uniqueness
The uniqueness of (2E)-3-(4-chloro-3-{[(propionylamino)carbothioyl]amino}phenyl)-2-propenoic acid lies in its specific propionylamino and carbothioyl functional groups. These groups confer distinct chemical reactivity and biological activity compared to similar compounds with different acyl or thioamide groups. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C13H13ClN2O3S |
|---|---|
Poids moléculaire |
312.77 g/mol |
Nom IUPAC |
(E)-3-[4-chloro-3-(propanoylcarbamothioylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H13ClN2O3S/c1-2-11(17)16-13(20)15-10-7-8(3-5-9(10)14)4-6-12(18)19/h3-7H,2H2,1H3,(H,18,19)(H2,15,16,17,20)/b6-4+ |
Clé InChI |
NRBLZYRFIBBMLH-GQCTYLIASA-N |
SMILES isomérique |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)/C=C/C(=O)O)Cl |
SMILES canonique |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)C=CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


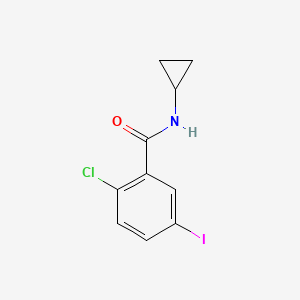
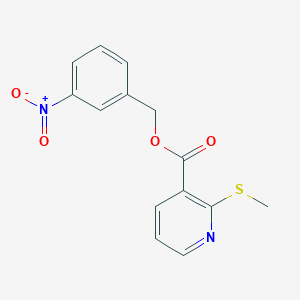
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363172.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363178.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13363186.png)
![(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13363189.png)
![methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13363190.png)
![4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13363213.png)
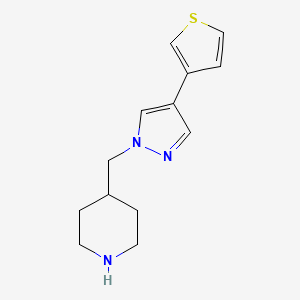
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363217.png)

